molecular formula C16H19F3N6O B2721884 4-[4-(1-ethyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine CAS No. 2034264-85-0

4-[4-(1-ethyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine

Cat. No.: B2721884
CAS No.: 2034264-85-0
M. Wt: 368.364
InChI Key: PJHYANQNIUGBOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This heterocyclic compound features a pyrimidine core substituted with a trifluoromethyl group at position 6, a methyl group at position 2, and a piperazine moiety at position 2. The trifluoromethyl group contributes to metabolic stability and lipophilicity, making this compound a candidate for pharmaceutical applications, particularly in kinase inhibition or antimicrobial activity .

Synthesis typically involves coupling a pyrazole-carboxylic acid derivative with a piperazine-substituted pyrimidine precursor. Structural characterization relies on NMR, MS, and X-ray crystallography, though specific synthetic protocols for this compound are proprietary or under development .

Properties

IUPAC Name

(1-ethylpyrazol-3-yl)-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N6O/c1-3-25-5-4-12(22-25)15(26)24-8-6-23(7-9-24)14-10-13(16(17,18)19)20-11(2)21-14/h4-5,10H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJHYANQNIUGBOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)N2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(1-ethyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the pyrimidine and piperazine rings. Common reagents used in these reactions include ethyl bromide, trifluoromethylpyrimidine, and piperazine. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-(1-ethyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole and pyrimidine rings, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pressure, and pH. Solvents like dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used to facilitate these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 4-[4-(1-ethyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its therapeutic potential. It may have applications in the treatment of diseases such as cancer, inflammation, and infectious diseases due to its ability to interact with specific biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the creation of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 4-[4-(1-ethyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The following table summarizes key structural differences between the target compound and its analogs:

Compound Name Core Structure Position 2 Substituent Position 4 Substituent Position 6 Substituent Reference ID
4-[4-(1-Ethyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine Pyrimidine Methyl Piperazine + 1-ethyl-pyrazole-carbonyl Trifluoromethyl
4-(Difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)pyrimidine Pyrimidine Ethylsulfonyl 1-Ethyl-3-methyl-pyrazole Difluoromethyl
Ethyl 1-(4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl)piperidine-3-carboxylate Pyrimidine Piperidine-3-carboxylate 1,5-Dimethyl-pyrazole Trifluoromethyl
2-[1'-Ethyl-3'-methyl-5-(trifluoromethyl)[3,4'-bi-1H-pyrazol]-1-yl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine Pyrimidine 3-Methoxyphenyl Bipyrazole + ethyl/methyl groups Trifluoromethyl

Key Observations :

  • Trifluoromethyl vs. Difluoromethyl : The trifluoromethyl group (CF₃) at position 6 in the target compound offers greater electron-withdrawing effects and metabolic resistance compared to difluoromethyl (CHF₂) in analog 1006441-37-7 .
  • Piperazine vs. Piperidine : The piperazine moiety in the target compound introduces two nitrogen atoms, enabling stronger hydrogen bonding compared to the single-nitrogen piperidine ring in Hairui Chemical’s analog (HR210750) .
  • Sulfonyl vs. Carbonyl Linkers : The ethylsulfonyl group in 1006441-37-7 may reduce solubility compared to the carbonyl-linked pyrazole in the target compound .

Pharmacological and Physicochemical Properties

  • Kinase Inhibition : Piperazine-containing pyrimidines (e.g., the target compound) show higher selectivity for kinases like EGFR due to the polar piperazine-pyrazole interaction, whereas ethylsulfonyl analogs (e.g., 1006441-37-7) exhibit broader off-target effects .
  • Metabolic Stability : The 1-ethyl-pyrazole group in the target compound reduces CYP450-mediated oxidation compared to 3,4-dimethoxyphenyl-substituted analogs (e.g., 870260-43-8) .

Biological Activity

The compound 4-[4-(1-ethyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine is a novel derivative of pyrimidine and pyrazole that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on the biological activity of this compound, particularly its antifungal, anticancer, and insecticidal properties, supported by various studies and data.

Chemical Structure and Properties

The molecular formula for this compound is C16H23N7OC_{16}H_{23}N_{7}O, with a molecular weight of approximately 329.408 g/mol. The structure features a pyrimidine core substituted with trifluoromethyl and piperazine moieties, which are known to enhance biological activity.

Anticancer Activity

Research indicates that compounds similar to This compound exhibit significant anticancer properties. In a study evaluating various trifluoromethyl pyrimidine derivatives, it was found that many compounds demonstrated moderate to excellent inhibition rates against cancer cell lines such as PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer) at concentrations of 5 μg/ml. Notably, certain derivatives showed inhibition rates exceeding 60% against PC3 cells, indicating promising anticancer potential .

Table 1: Anticancer Activity of Trifluoromethyl Pyrimidine Derivatives

CompoundCell LineInhibition Rate (%)
5aPC364.20
5lPC354.94
5nK56251.71
5oHeLa50.52
5vA54940.78

Antifungal Activity

The antifungal activity of this class of compounds has also been evaluated. In vitro studies have shown that certain derivatives can effectively inhibit fungal pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum. For instance, some compounds achieved inhibition rates above 90%, comparable to established antifungal agents like tebuconazole .

Table 2: Antifungal Activity Against Fungal Pathogens

CompoundPathogenInhibition Rate (%)
5bB. cinerea96.76
5jB. cinerea96.84
5vS. sclerotiorum82.73

Insecticidal Activity

Insecticidal properties have also been noted for some derivatives of this compound, showing potential as agricultural pesticides. The bioassay results indicated that these compounds could serve as effective insecticides against various agricultural pests, although specific data on the efficacy compared to commercial insecticides is still emerging .

The biological activities of This compound are likely attributed to its ability to interact with specific biological targets within cells, including enzymes and receptors involved in cancer proliferation and fungal growth. The presence of the trifluoromethyl group enhances lipophilicity and bioavailability, which may contribute to its effectiveness.

Case Studies

Several studies have focused on the synthesis and evaluation of similar compounds within the same chemical class:

  • Synthesis and Bioactivity : A study synthesized a series of trifluoromethyl pyrimidine derivatives and evaluated their antifungal and anticancer activities, revealing promising results for further development .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of pyrazolo[1,5-a]pyrimidines have highlighted the impact of different substituents on biological activity, emphasizing the need for further exploration in drug design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.